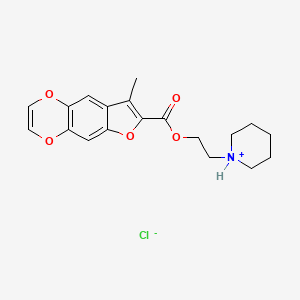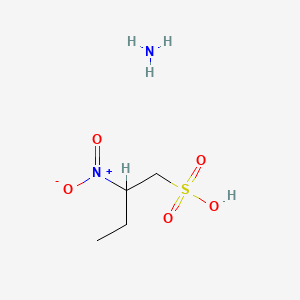
Ammonium 2-nitrobutane-1-sulphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ammonium 2-nitrobutane-1-sulphonate: is a chemical compound with the molecular formula C4H12N2O5S. It is known for its unique properties and applications in various fields, including chemistry, biology, and industry . The compound is characterized by its nitro and sulphonate functional groups, which contribute to its reactivity and versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ammonium 2-nitrobutane-1-sulphonate can be synthesized through a series of chemical reactions involving the nitration of butane derivatives followed by sulphonation. The typical synthetic route involves the nitration of butane to form 2-nitrobutane, which is then subjected to sulphonation using sulfuric acid to yield 2-nitrobutane-1-sulphonic acid. This acid is subsequently neutralized with ammonium hydroxide to produce this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pressure, and concentration of reagents, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Ammonium 2-nitrobutane-1-sulphonate undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitroalkanes.
Reduction: The nitro group can be reduced to form amines.
Substitution: The sulphonate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like hydroxide ions or amines can react with the sulphonate group under basic conditions.
Major Products:
Oxidation: Nitroalkanes.
Reduction: Amines.
Substitution: Substituted sulphonates.
Scientific Research Applications
Chemistry: Ammonium 2-nitrobutane-1-sulphonate is used as a reagent in organic synthesis, particularly in the preparation of nitroalkanes and amines .
Biology: The compound is studied for its potential biological activities, including its role as a precursor in the synthesis of biologically active molecules .
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in various chemical processes .
Mechanism of Action
The mechanism of action of ammonium 2-nitrobutane-1-sulphonate involves its interaction with molecular targets through its nitro and sulphonate groups. The nitro group can undergo redox reactions, while the sulphonate group can participate in nucleophilic substitution reactions. These interactions can affect various biochemical pathways and molecular targets, leading to the compound’s observed effects .
Comparison with Similar Compounds
- Nitromethane
- Nitroethane
- 1-nitropropane
- 2-nitropropane
- 3-nitropropionate
Comparison: Ammonium 2-nitrobutane-1-sulphonate is unique due to the presence of both nitro and sulphonate functional groups, which confer distinct reactivity and versatility compared to other nitroalkanes. While compounds like nitromethane and nitroethane primarily undergo redox reactions, the sulphonate group in this compound allows for additional substitution reactions, making it a valuable reagent in organic synthesis .
Properties
CAS No. |
6293-53-4 |
|---|---|
Molecular Formula |
C4H12N2O5S |
Molecular Weight |
200.22 g/mol |
IUPAC Name |
azane;2-nitrobutane-1-sulfonic acid |
InChI |
InChI=1S/C4H9NO5S.H3N/c1-2-4(5(6)7)3-11(8,9)10;/h4H,2-3H2,1H3,(H,8,9,10);1H3 |
InChI Key |
IAYJTCDGIDYACG-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CS(=O)(=O)O)[N+](=O)[O-].N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




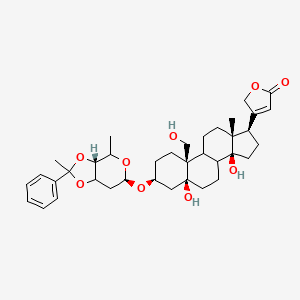







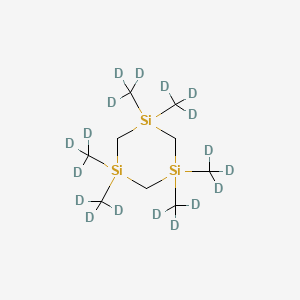
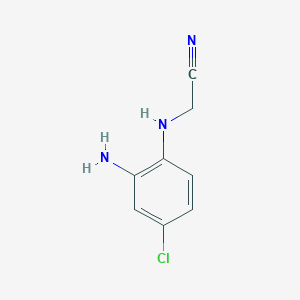
![Spiro[cyclopropane-1,5-[7]oxa[2]azabicyclo[2.2.1]heptane]](/img/structure/B13748529.png)
